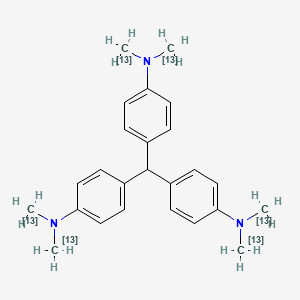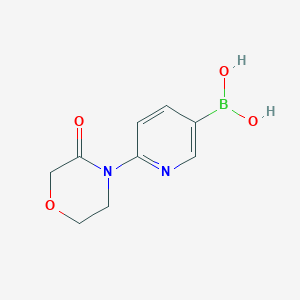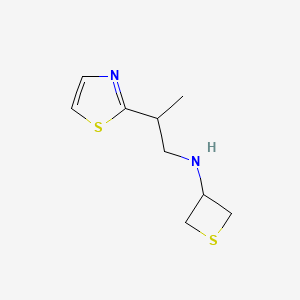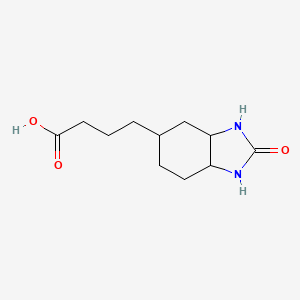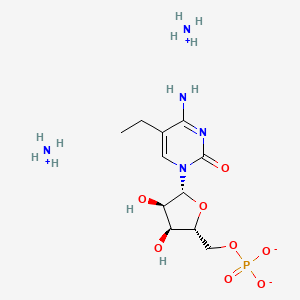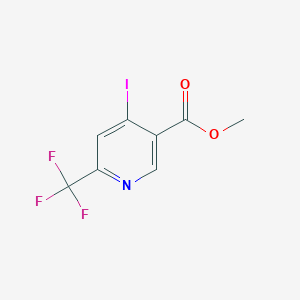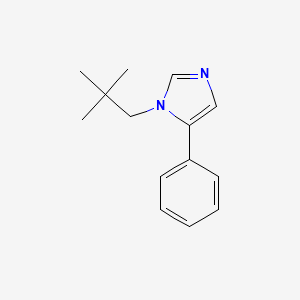
1-(2,2-Dimethylpropyl)-5-phenylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dimethylpropyl)-5-phenylimidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a 2,2-dimethylpropyl group and a phenyl group attached to the imidazole ring
Méthodes De Préparation
The synthesis of 1-(2,2-Dimethylpropyl)-5-phenylimidazole can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylpropylamine with 5-phenylimidazole under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Analyse Des Réactions Chimiques
1-(2,2-Dimethylpropyl)-5-phenylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding imidazole N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms on the imidazole ring are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.
Applications De Recherche Scientifique
1-(2,2-Dimethylpropyl)-5-phenylimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a promising compound for the development of new medications.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products in various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(2,2-Dimethylpropyl)-5-phenylimidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. For example, if it exhibits antimicrobial activity, it may inhibit the function of essential enzymes in microbial cells, leading to cell death.
Comparaison Avec Des Composés Similaires
1-(2,2-Dimethylpropyl)-5-phenylimidazole can be compared with other imidazole derivatives, such as:
1-(2,2-Dimethylpropyl)-cyclopropene: This compound is used as an ethylene antagonist in agriculture, inhibiting fruit ripening and senescence.
N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide: This compound is used in nitroxide-mediated polymerization reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 2,2-dimethylpropyl group and a phenyl group on the imidazole ring sets it apart from other imidazole derivatives, making it a valuable compound for research and industrial applications.
Propriétés
| 116145-77-8 | |
Formule moléculaire |
C14H18N2 |
Poids moléculaire |
214.31 g/mol |
Nom IUPAC |
1-(2,2-dimethylpropyl)-5-phenylimidazole |
InChI |
InChI=1S/C14H18N2/c1-14(2,3)10-16-11-15-9-13(16)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3 |
Clé InChI |
BXYLMZAGQRTUCU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CN1C=NC=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(tert-Butoxycarbonyl)-2,2-difluoro-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B12934082.png)
